CID 156592255

Beschreibung

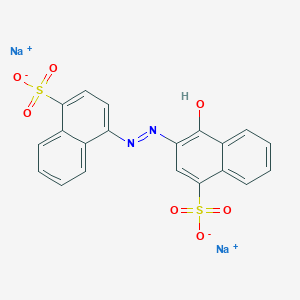

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

3567-69-9 |

|---|---|

Molekularformel |

C20H14N2NaO7S2 |

Molekulargewicht |

481.5 g/mol |

IUPAC-Name |

disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O7S2.Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;/h1-11,23H,(H,24,25,26)(H,27,28,29); |

InChI-Schlüssel |

QAHMZUBODWTHGC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na] |

Color/Form |

REDDISH-BROWN CRYSTALS |

melting_point |

greater than 572 °F (NTP, 1992) |

Andere CAS-Nummern |

3567-69-9 |

Physikalische Beschreibung |

Reddish-brown crystals or dark maroon powder. (NTP, 1992) Red to maroon powder or granules Reddish-brown solid; [HSDB] Powder; [MSDSonline] |

Verwandte CAS-Nummern |

13613-55-3 (Parent) |

Löslichkeit |

50 to 100 mg/mL at 66 °F (NTP, 1992) SOL IN WATER; SLIGHTLY SOL IN ETHANOL; INSOL IN VEGETABLE OILS |

Synonyme |

C.I. Acid Red 14, Disodium Salt (8CI); 11959 Red; AR 14; Acid Brilliant Rubine 2G; Acid Carmosine S; Acid Chrome Blue 2R; Acid Chrome Blue BA; Acid Chrome Blue BA-CF; Acid Chrome Blue FBS; Acid Fast Red FB; Acid Naphthol Red B; Acid Red 14; Acid Red |

Herkunft des Produkts |

United States |

Advanced Synthetic and Derivatization Methodologies for Carmoisine

Established Synthetic Pathways for Azo Dyes and Analogues Pertinent to Carmoisine

The synthesis of azo dyes, including Carmoisine, primarily follows a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with a naphthol derivative unb.ca. This method is fundamental to the production of a wide range of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic or alkyl groups mdpi.com.

For Carmoisine, the traditional synthesis involves the diazotization of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid . This primary amine is dissolved in an acidic medium, typically hydrochloric acid, and cooled to 0–5 °C . The resulting diazonium salt is then coupled with a naphthol derivative to form the final azo dye structure . This classical approach ensures the formation of the characteristic azo linkage and the desired chromophore unb.ca.

Table 1: Key Steps in Azo Dye Synthesis (General)

| Step No. | Process Name | Reactants | Conditions | Product Type |

| 1 | Diazotization | Primary aromatic amine, Nitrous acid (from NaNO₂ and acid) | Acidic medium, 0-5 °C | Diazonium salt |

| 2 | Azo Coupling | Diazonium salt, Coupling component (e.g., naphthol derivative) | Controlled pH | Azo dye |

Innovations and Advancements in Carmoisine Synthetic Techniques

Innovations in the synthesis of Carmoisine and other azo dyes are increasingly focusing on improving purity, stability, and exploring more sustainable production methods datainsightsmarket.com. While specific detailed advancements for Carmoisine synthesis are not extensively documented in the provided search results, general trends in azo dye synthesis suggest a move towards more efficient and environmentally friendly processes. This includes optimizing reaction conditions, exploring alternative catalysts, and developing methods to minimize waste researchgate.net. For instance, the market for Carmoisine powder is seeing innovation driven by key players focusing on higher-quality, more sustainable, and compliant variants datainsightsmarket.com.

Preparation of Carmoisine Derivatives and Metal Complexes for Mechanistic Studies

Carmoisine, with its complex structure containing sulfonic acid groups and a hydroxyl group, can act as a ligand for various metal ions, forming stable complexes uomustansiriyah.edu.iq. These derivatizations and complex formations are crucial for mechanistic studies, including investigations into their biological activities and interactions with biomolecules tandfonline.comresearchgate.net.

Carmoisine forms stable complexes with transition metals, such as copper . A notable example is the copper-carmoisine complex, specifically [Cu(carmoisine)(H$_2_2_2_2$O, in an absolute methanol (B129727) solution tandfonline.com. The reaction mixture is typically refluxed with stirring for several hours, and the resulting solid complex is collected by filtration and air-dried tandfonline.comtandfonline.com. The suggested chemical structure of the copper-carmoisine complex indicates coordination through both oxygen and nitrogen atoms to the metal center tandfonline.com.

Table 2: Synthesis Parameters for Copper-Carmoisine Complex

| Component | Quantity/Concentration | Solvent | Conditions | Product |

| Carmoisine | Appropriate amount | Absolute methanol | Reflux with stirring for 4 hours | [Cu(carmoisine)(H$_2_2$] |

| CuCl·2HO | Appropriate amount | Absolute methanol | ||

| Triethylamine | Few drops (basic medium) |

Characterization of these metal complexes is performed using various physico-chemical and spectroscopic methods tandfonline.comresearchgate.nettandfonline.com. Elemental analysis is used to confirm the empirical formula, with reported analytical data for [Cu(carmoisine)(H$_2_2$] showing C 46.5% (Calc. 47.73%), H 2.45% (Calc. 2.20%), and N 5.3% (Calc. 5.56%) tandfonline.comtandfonline.com. Infrared (IR) spectroscopy is employed to identify changes in functional groups upon complexation; for instance, the disappearance of O-H stretching vibrations and shifts in bands corresponding to O-H vibrations of water molecules, as well as indications of coordination through oxygen and nitrogen atoms tandfonline.com. UV-Vis spectroscopy is utilized to study the interaction of the complex with biomolecules like DNA, confirming ground-state complex formation tandfonline.comtandfonline.com. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, although it may be challenging for paramagnetic copper complexes due to line broadening effects tandfonline.com.

Strategies for structural modification and functionalization of Carmoisine primarily involve altering its chemical groups to change its properties or introduce new functionalities. As an azo dye, Carmoisine possesses sulfonic acid groups and a hydroxyl group, which are potential sites for chemical reactions macsenlab.com. Modifications can aim to enhance its binding affinity, alter its spectroscopic characteristics, or improve its solubility in different media mdpi.com.

For instance, the introduction of different functional groups onto the naphthalene (B1677914) rings could modify its electronic properties, influencing its color and stability. While specific examples of structural modifications of Carmoisine beyond metal complexation are not detailed in the provided sources, the general principles of azo dye chemistry suggest possibilities such as:

Substitution reactions: Replacing hydrogen atoms on the aromatic rings with other functional groups (e.g., halogens, alkyl groups, or additional sulfonate groups) to alter solubility, steric hindrance, or electronic distribution.

Esterification or etherification: Modifying the hydroxyl group to change its polarity or reactivity.

Amidation or sulfonamidation: If amine groups were present or introduced, they could be reacted to form amides or sulfonamides.

These modifications are often undertaken to explore new applications, improve existing properties, or facilitate mechanistic studies by altering the dye's interaction with its environment or other molecules mdpi.com. For example, studies on the degradation of Carmoisine using advanced oxidation processes involve the formation of hydroxyl radicals, indicating the reactivity of the molecule to oxidative functionalization mdpi.comekb.egresearchgate.net.

Sophisticated Analytical Chemistry Approaches for Carmoisine Characterization and Detection

Advanced Chromatographic Separation Techniques for Carmoisine Analysis

Chromatography stands as a cornerstone for the separation and determination of Carmoisine from complex sample matrices. The selection of a specific chromatographic technique depends on factors such as the required sensitivity, the complexity of the sample, and the analytical throughput needed.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or a UV-Visible (UV-Vis) detector is a widely adopted method for the routine analysis of synthetic dyes like Carmoisine. iosrjournals.orgresearchgate.net This technique offers a robust and reliable means of separating Carmoisine from other food colorants and matrix components. The separation is typically achieved on a reversed-phase column, such as a C18 column, where the separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

A Diode Array Detector provides the advantage of acquiring the entire UV-Vis spectrum of the eluting compounds, which aids in peak identification and purity assessment. iosrjournals.org The maximum absorption wavelength (λmax) for Carmoisine is consistently reported to be in the range of 515-517 nm, which is the optimal wavelength for its detection and quantification. researchgate.netresearchgate.net

Several studies have optimized HPLC methods for the simultaneous determination of Carmoisine and other dyes. For instance, one method utilized a mobile phase composed of an acetate buffer (pH 6.7) and acetonitrile in a 78:22 ratio, with a flow rate of 1.0 ml/min and detection at 500 nm. researchgate.net This method demonstrated good linearity over a concentration range of 0.25–50 mg L-1 with a limit of detection (LOD) of 0.1 mg L-1 for Carmoisine. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 | researchgate.net |

| Mobile Phase | Acetate buffer (pH 6.7) : Acetonitrile (78:22) | researchgate.net |

| Flow Rate | 1.0 ml/min | researchgate.net |

| Detection Wavelength (λmax) | 500 nm (for simultaneous analysis) | researchgate.net |

| Linearity Range | 0.25–50 mg L-1 | researchgate.net |

| Limit of Detection (LOD) | 0.1 mg L-1 | researchgate.net |

| Recoveries | 90.4% to 109.2% | researchgate.net |

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) Applications

For enhanced sensitivity and selectivity, particularly in complex matrices or when trace-level detection is required, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This powerful technique combines the superior separation capabilities of LC with the highly specific and sensitive detection of MS/MS. LC-MS/MS can provide structural information and unequivocal identification of Carmoisine, even in the presence of co-eluting interferences. The technique is particularly valuable for confirmatory analysis and in studies requiring the determination of very low concentrations of the dye.

Capillary Electrophoresis (CE) for Carmoisine Quantification

Capillary Electrophoresis (CE) has emerged as a viable alternative to HPLC for the analysis of food dyes, offering advantages such as high separation efficiency, short analysis times, and low consumption of reagents. nih.gov CE separates charged molecules based on their differential migration in an electric field within a narrow capillary tube. For anionic dyes like Carmoisine, the separation is influenced by the electrophoretic mobility of the analyte and the electroosmotic flow. Several studies have reported the successful application of CE for the determination of Carmoisine in various food products. researchgate.net

Thin-Layer Chromatography (TLC) in Carmoisine Research

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid screening method for the qualitative identification of Carmoisine. researchgate.net In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a plate, and the mobile phase moves up the plate by capillary action. The separation is based on the differential adsorption and partition of the analytes between the stationary and mobile phases. The separated components are visualized as spots, and their retention factor (Rf) values can be used for identification by comparing them with standards. While primarily a qualitative technique, densitometric scanning can be employed for quantitative estimations.

Mechanistic Studies of Chromatographic Retention and Separation for Carmoisine

The retention and separation of Carmoisine in chromatographic systems are governed by the physicochemical properties of the molecule and its interactions with the stationary and mobile phases. Carmoisine is an anionic azo dye with two sulfonic acid groups, making it highly polar and water-soluble. atamanchemicals.com

In reversed-phase HPLC , which commonly employs a nonpolar stationary phase (e.g., C18), the primary retention mechanism for Carmoisine is hydrophobic interaction between the naphthalene (B1677914) rings of the molecule and the alkyl chains of the stationary phase. The highly polar sulfonic acid groups have minimal interaction with the stationary phase and are more attracted to the polar mobile phase. The elution of Carmoisine is controlled by modulating the polarity of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol (B129727). Increasing the organic modifier content in the mobile phase decreases its polarity, leading to a stronger elution of Carmoisine and thus a shorter retention time. The pH of the mobile phase can also influence the retention by affecting the ionization state of the sulfonic acid groups.

In Thin-Layer Chromatography using a polar stationary phase like silica gel, the retention mechanism is primarily based on adsorption. nih.gov The polar sulfonic acid groups of Carmoisine will strongly adsorb to the active sites of the silica gel. A more polar mobile phase will be required to displace the Carmoisine molecule from the stationary phase and move it up the plate, resulting in a higher Rf value. The choice of the solvent system for the mobile phase is crucial for achieving optimal separation.

Cutting-Edge Spectroscopic Characterization Methods for Carmoisine

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Carmoisine, providing detailed information about its molecular structure and functional groups.

UV-Visible (UV-Vis) Spectroscopy is routinely used for the quantification of Carmoisine and is based on the absorption of light in the visible region of the electromagnetic spectrum. The absorption spectrum of Carmoisine in an aqueous solution exhibits a characteristic maximum absorption peak (λmax) at approximately 515-517 nm, which is attributed to the π→π* electronic transitions within the conjugated azo-naphthalene chromophore system. researchgate.netresearchgate.net The intensity of this absorption is directly proportional to the concentration of the dye, a principle that is fundamental to its quantitative analysis. A secondary, broader absorption band is often observed in the UV region, corresponding to π→π* transitions within the aromatic naphthalene rings.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the Carmoisine molecule. The FTIR spectrum of Carmoisine displays characteristic absorption bands corresponding to the various vibrational modes of its chemical bonds. Key peaks include those for the O-H stretching of the hydroxyl group, the N=N stretching of the azo group, the S=O stretching of the sulfonate groups, and the C=C stretching of the aromatic rings. researchgate.net

Raman Spectroscopy offers complementary vibrational information to FTIR. The Raman spectrum of Carmoisine shows strong peaks corresponding to the symmetric vibrations of the SO3 bonds, in-plane deformation vibrations of the aromatic C-H bonds, and vibrations of the aromatic ring bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, is a powerful tool for the definitive structural elucidation of Carmoisine. While not typically used for routine quantification, NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of its precise chemical structure. hmdb.ca

| Spectroscopic Technique | Key Findings/Observations for Carmoisine | Reference |

|---|---|---|

| UV-Visible Spectroscopy | Maximum absorption (λmax) at 515-517 nm in aqueous solution. | researchgate.netresearchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for O-H, N=N, S=O, and aromatic C=C bonds. | researchgate.net |

| Raman Spectroscopy | Strong peaks for symmetric SO3 vibrations and aromatic ring deformations. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural confirmation through ¹H and ¹³C spectra. | hmdb.ca |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Molecular Characterization

FT-IR Spectroscopy operates on the principle of infrared absorption by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For Carmoisine, FT-IR analysis would be expected to identify vibrations associated with its azo (-N=N-) linkage, sulfonic acid (-SO₃H) groups, hydroxyl (-OH) group, and the aromatic naphthalene rings.

Raman Spectroscopy , conversely, is a light scattering technique. nih.gov When monochromatic light interacts with a molecule, most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR. mdpi.comnih.govresearchgate.net For Carmoisine, Raman spectra would provide valuable information about the C-C and C=C vibrations within the aromatic rings and the symmetric stretching of the azo group.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of Carmoisine, enabling its unambiguous identification and differentiation from other colorants. researchgate.net These techniques are non-destructive and require minimal sample preparation, making them valuable for the analysis of food samples. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectrophotometry for Analytical Applications

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely employed technique for the quantitative analysis of Carmoisine. This method is based on the principle that Carmoisine absorbs light in the UV and visible regions of the electromagnetic spectrum due to the presence of chromophores, primarily the azo linkage and the aromatic system. The wavelength of maximum absorbance (λmax) for Carmoisine is a characteristic property that can be used for its identification and quantification.

Derivative spectrophotometry is an advancement of conventional UV-Vis spectrophotometry that enhances the resolution of overlapping spectral bands, allowing for the simultaneous determination of multiple components in a mixture without prior separation. researchgate.netresearchgate.net This is particularly useful in the analysis of food products that may contain multiple colorants. researchgate.netnih.gov The first, second, or higher-order derivatives of the absorption spectrum are calculated, which can resolve overlapping peaks and eliminate background interference. researchgate.net

Several derivative spectrophotometric methods have been developed for the simultaneous determination of Carmoisine and other food dyes, such as Ponceau 4R and Patent Blue V. researchgate.netresearchgate.netnih.gov These methods often utilize zero-crossing techniques, where the concentration of one component is determined at a wavelength where the derivative spectrum of the other component crosses the zero axis. researchgate.net

| Method | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| First Derivative Spectrophotometry | 331 | 2.0–10.0 | 0.071 | 0.236 | nih.gov |

| Derivative Differential Spectrophotometry | 366 | 2–10 | Not Specified | Not Specified | researchgate.netnih.gov |

| Cloud Point Extraction Spectrophotometry | Not Specified | 0.05–5.0 | 0.0072 | Not Specified | researchgate.net |

Fluorescence Spectroscopy for Photophysical Investigations and Interaction Studies

Fluorescence spectroscopy is a sensitive technique used to study the photophysical properties of molecules and their interactions with other substances. While Carmoisine itself is not strongly fluorescent, its interaction with certain molecules can lead to changes in fluorescence, which can be exploited for analytical purposes. For instance, the quenching or enhancement of the fluorescence of a fluorophore in the presence of Carmoisine can be used to determine its concentration.

This technique is particularly valuable for investigating the binding of Carmoisine to macromolecules such as proteins or DNA. Such interaction studies are crucial for understanding the potential biological activity and fate of the dye in living systems. The changes in fluorescence intensity, emission wavelength, and fluorescence lifetime can provide detailed information about the binding mechanism, binding constants, and the nature of the binding sites.

Surface-Enhanced Raman Scattering (SERS) in Carmoisine Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can overcome the inherent weakness of the Raman signal. mdpi.com SERS relies on the enhancement of the Raman scattering of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically silver or gold. frontiersin.orgusf.edu This enhancement can be several orders of magnitude, enabling the detection of analytes at very low concentrations. mdpi.com

For the analysis of Carmoisine, SERS offers significant advantages in terms of sensitivity and selectivity. nih.govrsc.org By using SERS-active substrates, it is possible to obtain high-quality Raman spectra of Carmoisine even from complex matrices like food products, with minimal sample preparation. nih.gov The SERS spectrum of Carmoisine provides a unique molecular fingerprint, allowing for its specific identification and quantification.

The enhancement in SERS is attributed to two main mechanisms: an electromagnetic enhancement due to the localized surface plasmon resonance of the metal nanoparticles and a chemical enhancement resulting from charge transfer between the analyte and the metal surface. frontiersin.org The choice of the SERS substrate and experimental conditions, such as pH and aggregating agents, can significantly influence the SERS signal. usf.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Carmoisine Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for the structural elucidation of organic molecules. mdpi.com It provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule. nih.gov For Carmoisine, NMR spectroscopy can be used to confirm its chemical structure, identify impurities, and study its conformational dynamics.

¹H NMR spectroscopy provides information about the number, type, and connectivity of protons in the molecule, while ¹³C NMR spectroscopy reveals the carbon skeleton. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to establish the complete connectivity of the molecule and unambiguously assign all the proton and carbon signals.

While NMR is not typically used for routine quantitative analysis of Carmoisine due to its lower sensitivity compared to other techniques, it is an indispensable tool in research for characterizing the pure compound and its degradation products. nih.govmdpi.com

Advanced Electrochemical Detection and Sensing Platforms for Carmoisine

Electrochemical methods offer a simple, rapid, and cost-effective alternative for the determination of Carmoisine. researchgate.net These techniques are based on the electrochemical oxidation or reduction of the analyte at the surface of an electrode.

Voltammetric Techniques (Differential Pulse Voltammetry, Cyclic Voltammetry) for Carmoisine Oxidation Behavior

Voltammetric techniques, such as Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV), are powerful electroanalytical methods for studying the redox properties of electroactive species like Carmoisine. researchgate.netnih.govwikipedia.org

Cyclic Voltammetry (CV) involves scanning the potential of a working electrode linearly with time in a cyclic manner (forward and reverse scans) and measuring the resulting current. nih.gov The resulting voltammogram provides information about the redox potentials and the reversibility of the electrochemical processes. For Carmoisine, the azo group is electroactive and can be either oxidized or reduced. researchgate.net

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is well-suited for quantitative analysis. pineresearch.com In DPV, the potential is scanned with a series of small pulses superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference in current is plotted against the potential. pineresearch.com This method effectively minimizes the background charging current, leading to improved sensitivity and lower detection limits. wikipedia.orgpineresearch.com

The electrochemical behavior of Carmoisine is dependent on the pH of the supporting electrolyte. researchgate.net Studies have shown that the oxidation of Carmoisine is an irreversible process. researchgate.net The peak current obtained in DPV is directly proportional to the concentration of Carmoisine, forming the basis for its quantitative determination.

| Technique | Electrode | pH | Linear Range (mg/dm³) | Detection Limit (mg/dm³) | Reference |

| Cyclic Voltammetry | Glass-carbon electrode modified with CTAB | 5-7 | Not Specified | Not Specified | researchgate.net |

| Linear Voltammetry | Glass-carbon electrode modified with CTAB | 5-7 | 0.2 - 2.0 | 0.1 | researchgate.net |

Development of Modified Electrodes for Enhanced Carmoisine Sensitivity

The development of chemically modified electrodes represents a significant advancement in the electrochemical detection of Carmoisine, offering enhanced sensitivity, selectivity, and stability compared to unmodified electrodes. iapchem.orgnih.gov Bare electrodes often exhibit poor electrocatalytic performance for Carmoisine detection. iapchem.org To overcome this limitation, researchers modify the electrode surfaces with various materials that facilitate the electrochemical reaction of Carmoisine, leading to a more pronounced and easily measurable signal.

A common strategy involves the use of screen-printed graphite electrodes (SPGEs) as a base, which are then coated with specific chemical modifiers. For instance, a screen-printed graphite electrode modified with nickel-cobalt layered double hydroxide (B78521) nanosheets was shown to significantly improve the oxidation of Carmoisine. nih.gov This modification resulted in an increased response current at lower potentials compared to the unmodified SPGE. nih.gov Similarly, modifying a graphite electrode (GE) with a combination of zinc oxide and bismuth nanoparticles (ZnO+Bi/GE) produced a much-improved electrochemical response for Carmoisine compared to electrodes modified with either nanoparticle individually. eurekaselect.com These modifications enhance the electroactive surface area and improve the kinetics of the electron transfer process, which are crucial for sensitive detection.

Nanomaterial-Enhanced Electrochemical Sensors for Trace Carmoisine Detection

The integration of nanomaterials into the design of electrochemical sensors has revolutionized the trace detection of food additives like Carmoisine. iapchem.org Nanomaterials are highly effective in this role due to their unique physical and chemical properties, such as high surface-to-volume ratios, excellent electrical conductivity, and distinct catalytic capabilities. iapchem.orgmdpi.com These characteristics dramatically improve the surface characteristics and electroconductivity of the electrodes, substantially boosting the detection of trace analyte levels. iapchem.org

Several types of nanomaterials have been successfully employed to create highly sensitive Carmoisine sensors:

Molybdenum Disulfide (MoS₂) Nanosheets : A screen-printed electrode modified with MoS₂ nanosheets (MoS₂ NSs / SPE) demonstrated increased electrocatalytic activity for the oxidation of Carmoisine. iapchem.orgresearchgate.net This sensor was effective for the simultaneous detection of Carmoisine and Tartrazine, as the oxidation peak potentials of the two dyes were separated by 200 mV. iapchem.org

Zinc Oxide (ZnO) Hollow Quasi-Spheres : A sensor fabricated by modifying a screen-printed graphite electrode with ZnO hollow quasi-spheres (ZnO HQSs) showed notable electrocatalytic activities and a strong response for Carmoisine detection. nih.gov The signal was significantly stronger than that of a bare electrode. nih.gov

Nickel-Cobalt Layered Double Hydroxide (Ni-Co LDH) Nanosheets : When applied to a screen-printed graphite electrode, Ni-Co LDH nanosheets effectively enhanced the oxidation of Carmoisine. nih.gov This sensor also exhibited the capability to distinguish Carmoisine from Tartrazine when both were present in a sample. nih.gov

Bismuth and Zinc Oxide (Bi/ZnO) Nanoparticles : A graphite electrode modified with both bismuth and zinc oxide nanoparticles was used for the electrochemical probing of the azo group in Carmoisine. eurekaselect.com This combination yielded a superior electrochemical response compared to electrodes modified with just one of the nanoparticle types. eurekaselect.com

The performance of these nanomaterial-enhanced sensors is characterized by wide linear ranges and very low limits of detection (LOD), making them suitable for quality control in the food industry.

Performance of Nanomaterial-Enhanced Electrochemical Sensors for Carmoisine Detection

| Modified Electrode | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|---|

| MoS₂ NSs / SPE | 0.1 - 400.0 | 0.03 | iapchem.orgresearchgate.net |

| ZnO HQSs / SPGE | 0.08 - 190.0 | 0.02 | nih.gov |

| Ni-Co LDH / SPGE | 0.3 - 125.0 | 0.09 | nih.gov |

| ZnO+Bi / GE | Not Specified | 2.80 | eurekaselect.com |

Electrocatalytic Mechanisms of Carmoisine Oxidation on Sensor Surfaces

The enhanced performance of modified electrochemical sensors for Carmoisine detection is rooted in the electrocatalytic mechanisms occurring at the electrode surface. The fundamental principle involves the oxidation of the Carmoisine molecule, a process that is significantly facilitated by the catalytic properties of the surface modifiers.

Cyclic voltammetry (CV) studies reveal that the electrochemical behavior of Carmoisine on these modified surfaces is typically an irreversible oxidation process. eurekaselect.com The modifiers, such as metallic nanoparticles or nanosheets, act as electrocatalysts that lower the activation energy required for the oxidation reaction. This results in a decrease in the oxidation potential and an increase in the peak oxidation current compared to unmodified electrodes. nih.gov

The oxidation mechanism often involves the generation of highly reactive species. For instance, the electrochemical formation of hydroxyl radicals (●OH) can initiate the oxidation process. mdpi.com In some systems, the catalytic decomposition of Carmoisine is confirmed to be a radical oxidation mechanism, with an apparent activation energy of 46.55 kJ/mol reported for a copper-impregnated activated alumina catalyst system. tuiasi.ro The surface of the catalyst plays a crucial role; for example, at a pH below the point of zero charge of a CuO/Al₂O₃ catalyst, the surface becomes positively charged, promoting attraction with the anionic Carmoisine molecule and enhancing the catalytic action. tuiasi.ro

Ultimately, the sensor's modification provides a high-surface-area, conductive environment that enhances interfacial adsorption and promotes faster electron transfer kinetics. frontiersin.org This improved electrocatalytic activity is the key to achieving the high sensitivity and low detection limits necessary for monitoring Carmoisine in various samples. frontiersin.org

Integrated Analytical Systems and Multi-Technique Approaches for Comprehensive Carmoisine Analysis

While sophisticated electrochemical sensors offer rapid and sensitive detection, a truly comprehensive analysis of Carmoisine, particularly in complex matrices like food and beverages, often necessitates integrated analytical systems and multi-technique approaches. nih.gov A single diagnostic technique can be limiting; therefore, combining different analytical methods provides a more complete and accurate assessment. mdpi.com

A prevalent and powerful approach is the coupling of separation techniques with advanced detection methods. High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UHPLC) are frequently used for their ability to separate Carmoisine from other components in a sample, including other synthetic dyes. nih.govresearchgate.netakjournals.com These separation systems are commonly integrated with a Diode Array Detector (DAD) or a UV-Vis spectrophotometer, creating a robust analytical platform (HPLC-DAD or UHPLC-DAD). researchgate.netakjournals.com This combination allows for the simultaneous determination of multiple colorants, such as Carmoisine, Ponceau 4R, and Sunset Yellow, in a single analytical run. researchgate.netresearchgate.net

The analytical workflow can also incorporate advanced sample preparation techniques to improve efficiency and adhere to the principles of green chemistry. For example, ultrasound-assisted extraction (UAE) has been successfully used for the extraction of Carmoisine and Ponceau 4R from commercial food samples prior to RP-HPLC analysis. nih.gov Another preconcentration method, cloud point extraction using surfactants like Triton X-114, has been developed for the spectrophotometric determination of Carmoisine, offering a simple and environmentally friendly alternative to traditional solvent extraction. tubitak.gov.tr

Other techniques that have been applied to the analysis of Carmoisine in mixtures include derivative spectrophotometry, capillary electrophoresis, and differential pulse polarography. nih.gov By integrating these varied approaches—from sample extraction and chromatographic separation to electrochemical or spectrophotometric detection—a more reliable and thorough quantification of Carmoisine can be achieved, ensuring food safety and regulatory compliance. nih.gov

Mechanistic Studies of Carmoisine Degradation and Transformation

Advanced Oxidation Processes (AOPs) for Carmoisine Abatement and Mineralization

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. These processes are highly effective for the mineralization of recalcitrant compounds like Carmoisine.

Fenton and Photo-Fenton Processes: Kinetic Models and Degradation Pathway Elucidation

The Fenton process, involving ferrous ions (Fe2+) and hydrogen peroxide (H2O2), has been extensively studied for Carmoisine degradation. Studies have demonstrated that optimal conditions can achieve significant discoloration efficiencies. For instance, a 94% discoloration efficiency of a 1 g/L Carmoisine solution was achieved within 20 minutes at an initial pH of 3.0, with H2O2 and Fe2+ concentrations of 194.1 mmol/L and 3.57 mmol/L, respectively. ej-eng.orgej-eng.org The kinetics of Carmoisine discoloration by the Fenton process often follow the Behnajady-Modirshahla-Ghanbery (BMG) model. ej-eng.orgej-eng.orgpjoes.com Mechanistically, the Fenton process primarily targets the destruction of the azo (-N=N-) bond in the Carmoisine molecule, which is more susceptible to degradation than the aromatic rings. ej-eng.org

The Photo-Fenton process, which combines Fenton chemistry with UV or visible light irradiation, can further enhance degradation efficiency. The addition of Fenton reagents (H2O2 and Fe(II)) has been shown to increase the photodecolorization efficiency of Carmoisine when combined with TiO2, improving it from 24.46% to 42.85%. ekb.eg This synergistic effect is attributed to the increased generation of highly oxidizing hydroxyl radicals (•OH) under irradiation. ekb.eg

Table 1: Optimal Conditions and Efficiency of Carmoisine Degradation by Fenton Process

| Parameter | Value | Efficiency | Reference |

| Initial pH | 3.0 | 94% discoloration | ej-eng.orgej-eng.org |

| H2O2 Concentration | 194.1 mmol/L | 94% discoloration | ej-eng.orgej-eng.org |

| Fe2+ Concentration | 3.57 mmol/L | 94% discoloration | ej-eng.orgej-eng.org |

| Treatment Time | 20 minutes | 94% discoloration | ej-eng.orgej-eng.org |

Photocatalytic Degradation: Catalytic Materials (e.g., TiO2, Ag/Graphitic Carbon Nitride, Zeolite-supported catalysts) and Reaction Mechanisms

Photocatalytic degradation is a widely investigated AOP for Carmoisine removal, utilizing semiconductor materials that generate reactive oxygen species upon light absorption.

Catalytic Materials:

Ag/Graphitic Carbon Nitride (g-C3N4): Graphitic carbon nitride (g-C3N4) has gained significant attention as a photocatalyst due to its visible light driven photoreactivity. epfl.chresearchgate.net Studies on Carmoisine degradation using g-C3N4 doped with silver (Ag) have shown promising results. For instance, g-C3N4 doped with 2% Ag demonstrated a higher dye removal efficiency (31%) compared to 5% Ag doping (21%). epfl.chresearchgate.net Optimal conditions for achieving 90% photocatalytic Carmoisine removal with Ag(2%)/g-C3N4 included a pH of 7.96, a catalyst dose of 0.59 g/L, a solar irradiation time of 119.8 minutes, and an initial Carmoisine concentration of 62.5 mg/L. epfl.chresearchgate.net The degradation kinetics were well described by first and pseudo-first-order models. epfl.chresearchgate.net

Zeolite-supported catalysts: Zeolite-supported catalysts have also shown efficacy in Carmoisine degradation. For example, a (ZnFe)NaY zeolite catalyst achieved 98% degradation of Carmoisine within 60 minutes, exhibiting a rate constant of 0.0424 min−1. This performance surpassed that of (CoFe)NaY and (NiFe)NaY catalysts. researchgate.netresearchgate.netresearchgate.net

Reaction Mechanisms: The fundamental mechanism of photocatalytic degradation involves the absorption of photons by the semiconductor catalyst, leading to the excitation of electrons from the valence band to the conduction band and the simultaneous creation of electron-hole pairs. These generated electron-hole pairs migrate to the catalyst surface where they react with adsorbed water molecules and dissolved oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). These potent radicals then attack and mineralize the organic dye molecules into less harmful or completely mineralized products like carbon dioxide and water. ekb.egmdpi.comacs.orgnih.gov

Table 2: Optimal Conditions and Efficiency of Photocatalytic Carmoisine Degradation with Ag/g-C3N4

| Parameter | Optimal Value | Efficiency | Reference |

| pH | 7.96 | 90% removal | epfl.chresearchgate.net |

| Ag(2%)/g-C3N4 Dose | 0.59 g/L | 90% removal | epfl.chresearchgate.net |

| Solar Irradiation Time | 119.8 min | 90% removal | epfl.chresearchgate.net |

| Initial Carmoisine Conc. | 62.5 mg/L | 90% removal | epfl.chresearchgate.net |

Sono-Photolysis and Sono-Photocatalysis: Synergistic Effects and Mechanistic Interactions in Carmoisine Degradation

Sono-Photolysis: This hybrid AOP combines ultrasonic irradiation (sonolysis) with photolysis (e.g., UV-C/H2O2). For Carmoisine degradation, studies indicate that while hydroxyl radicals (•OH) generated through photolysis contribute predominantly to the degradation reactions, sonolysis plays a supportive role. researchgate.netresearchgate.net The combined effect leads to faster degradation and higher mineralization compared to photolysis alone. researchgate.netresearchgate.net The synergistic effect observed is primarily due to an increase in the generation of •OH radicals, which results from the photolysis of H2O2 formed during the sonolysis process. ugm.ac.id Furthermore, the addition of electrolytes to the reaction mixture during sono-photolysis can enhance degradation kinetics and mineralization by promoting the effective partitioning of pollutant molecules in the interfacial region of transient cavitation bubbles. researchgate.netresearchgate.net

Sono-Photocatalysis: This process integrates light, ultrasound, and a photocatalyst. It has been shown to provide synergistic enhancements in degradation. acs.orgnih.gov While the sonoluminescence emitted from cavitation bubbles may not directly activate the photocatalyst, ultrasound can induce micro-convection within the system. This micro-convection improves mass transfer and enhances the utilization of the reactive radicals generated. researchgate.net In some instances, the primary role of the catalyst in sonophotocatalysis might be that of an adsorbent, with the degradation largely driven by radicals produced from cavitation. acs.org

Electro-Oxidation and Electrochemical Advanced Oxidation Processes (EAOPs) for Carmoisine Remediation

Electro-oxidation and Electrochemical Advanced Oxidation Processes (EAOPs) represent effective methods for Carmoisine degradation. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals, at the surface of an anode. researchgate.net A sequenced process combining electro-oxidation (EO) with plasma at atmospheric pressure (PAP) has demonstrated remarkable efficiency in Carmoisine degradation. This hybrid approach achieved 100% degradation of 5 ppm Carmoisine in just 60 minutes. mdpi.comresearchgate.netnih.govx-mol.com The enhanced degradation in this sequenced process is attributed to the introduction of small quantities of iron metal ions (Fe2+/Fe3+) as catalysts into the plasma process. These ions, along with hydrogen peroxide formed in the plasma electrical discharge, lead to the formation of a larger amount of hydroxyl radicals, thereby promoting superior degradation performance. mdpi.comresearchgate.netnih.gov The EO-PAP sequenced process consistently showed better degradation rates compared to individual electro-oxidation or plasma treatments. mdpi.com

Plasma Treatment and Hybrid Systems for Carmoisine Decomposition

Plasma treatment, particularly non-thermal plasma, is a powerful tool for the decomposition of organic pollutants like Carmoisine. Non-thermal plasma generates a variety of oxidant reactive species, including highly reactive hydroxyl radicals (•OH), hydrogen radicals (H•), oxygen radicals (O•), and longer-lived active molecules such as hydrogen peroxide (H2O2) and ozone (O3). These species are capable of oxidizing complex organic structures. mdpi.com

Hybrid systems that combine plasma treatment with other AOPs significantly enhance Carmoisine decomposition. As previously mentioned, the electro-oxidation-plasma (EO-PAP) sequenced process achieved 100% degradation of Carmoisine within 60 minutes. mdpi.comresearchgate.netnih.govx-mol.com The synergy in such hybrid systems arises from the combined effects of radical generation from plasma discharge and the catalytic action of introduced metal ions, leading to a more efficient and complete breakdown of the dye. mdpi.comresearchgate.netnih.gov

Adsorption and Desorption Mechanisms in Carmoisine Environmental Remediation

Adsorption is a widely employed and effective physical method for the removal of dyes, including Carmoisine, from wastewater due to its operational simplicity and cost-effectiveness. mdpi.comirost.irrsc.orgnih.gov Various adsorbents have been investigated for Carmoisine remediation.

Adsorbents: Studies have explored a range of materials, including activated carbon, biomass-derived adsorbents (e.g., hydrothermally carbonized Jamoya fruit seeds), natural diatomite, and SiO2-based stones such as silica (B1680970), zeolite, pumice, and scoria. researchgate.netresearchgate.netmdpi.comirost.irresearchgate.net

Adsorption Mechanisms: The binding of Carmoisine molecules to the adsorbent surface is governed by several mechanisms:

Electrostatic Interactions: These interactions are crucial, especially as they are significantly influenced by the solution's pH. For instance, maximum adsorption of Carmoisine on Jamoya fruit seed-derived porous activated carbon was observed in the pH range of 2 to 5. mdpi.com Conversely, increasing alkaline conditions can reduce protonation of the adsorbent surface, thereby hindering adsorption. irost.irrsc.orgresearchgate.net

π-π Stacking: For carbon-rich adsorbent materials, π-π interactions between the delocalized electron systems of the adsorbent (e.g., C=C bonds) and the aromatic rings of Carmoisine play a significant role in the adsorption process. mdpi.comresearchgate.net

Porous Structure and Surface Area: The efficacy of an adsorbent is highly dependent on its porous character and high specific surface area, which provide numerous active sites for dye molecule attachment. mdpi.comirost.irrsc.org

Adsorption Isotherms and Kinetics: Adsorption data are commonly modeled using isotherm equations like Langmuir and Freundlich. For example, the Langmuir isotherm model best described the monolayer adsorption of Carmoisine onto Jamoya fruit seed-derived activated carbon, indicating a uniform adsorption surface. mdpi.com In contrast, for silica nano-sized stones, both Langmuir and Freundlich models were suggested, implying a combination of monolayer formation and heterogeneous surface adsorption. irost.ir Kinetic studies often reveal that the adsorption of Carmoisine follows pseudo-second-order kinetics, suggesting that the rate-limiting step is often controlled by particle diffusion. researchgate.netjournalssystem.com

Desorption: Desorption studies are critical for the reusability of adsorbents. Research indicates that Carmoisine can be effectively desorbed from exhausted columns using sodium hydroxide (B78521) (NaOH) solutions, demonstrating the potential for adsorbent regeneration and dye recovery. researchgate.net

Theoretical Chemistry and Computational Modeling of Carmoisine

Molecular Dynamics (MD) Simulations of Carmoisine Systems

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. By tracking the movement of atoms and molecules over time, MD provides insights into conformational changes, stability, and interactions within a system explorationpub.comresearchgate.net.

MD simulations are extensively used to explore the conformational dynamics and stability of Carmoisine. These simulations can reveal how the molecule's shape and flexibility change over time, and under different conditions such as temperature or solvent environment explorationpub.comresearchgate.net. Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly used in MD simulations to quantify conformational changes and flexibility, respectively explorationpub.comresearchgate.net.

While specific MD studies focusing solely on the conformational dynamics of isolated Carmoisine are less frequently highlighted in general searches, MD simulations are often employed to understand the stability and conformational alterations of molecules when interacting with other systems, such as proteins explorationpub.comresearchgate.netnih.gov. The principles of MD, including the analysis of RMSD and RMSF, are directly applicable to Carmoisine to understand its intrinsic conformational landscape and stability over time explorationpub.comresearchgate.net.

Molecular Dynamics simulations are powerful tools for modeling the interactions of Carmoisine with its surrounding media, such as solvent molecules (e.g., water), ions, or other chemical species capes.gov.brq-chem.comoatext.com. These simulations provide a detailed, atomic-level understanding of solvation effects, how Carmoisine behaves in different environments, and the nature of non-covalent interactions.

For instance, MD simulations can elucidate the formation of hydrogen bonds between Carmoisine and solvent molecules, or how the presence of ions might influence its conformation or aggregation behavior capes.gov.brresearchgate.netoatext.com. Although the user explicitly excluded biological effects, it's relevant to note that MD simulations are frequently used to study the molecular interactions of Carmoisine with components like proteins to understand binding mechanisms and conformational changes induced by these interactions, which are fundamentally about Carmoisine's behavior in a complex medium explorationpub.comresearchgate.netnih.govrsc.orgresearchgate.net. Such simulations can reveal the forces driving these interactions, such as electrostatic or hydrophobic forces, and the resulting structural adaptations of Carmoisine and its environment oatext.comresearchgate.netacs.org.

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to Carmoisine Studies |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions over time from a reference structure. | Quantifies overall structural stability and conformational changes explorationpub.comresearchgate.net. |

| RMSF (Root Mean Square Fluctuation) | Measures the average fluctuation of individual atoms or residues around their average position. | Indicates flexibility of different parts of the molecule explorationpub.comresearchgate.net. |

| Hydrogen Bonds | Non-covalent interactions involving a hydrogen atom and an electronegative atom. | Crucial for understanding solvation, intermolecular interactions, and stability capes.gov.brresearchgate.netoatext.com. |

Molecular Docking and Binding Affinity Predictions of Carmoisine Interactions

Molecular docking studies are instrumental in predicting how Carmoisine interacts with biological macromolecules, such as proteins and DNA, and estimating the strength of these interactions, known as binding affinity. Carmoisine has been extensively investigated for its binding characteristics with various biological targets.

Computational studies have revealed that Carmoisine exhibits strong binding to the quorum sensing (QS) regulator LasR, with a predicted binding affinity of -12.7, and a relatively less strong but still significant binding to WspR, with an affinity of -6.9, in Pseudomonas aeruginosa nih.govresearchgate.net. Further molecular dynamics (MD) simulations have validated the bonding strength and stability of the Carmoisine-LasR complex nih.gov.

Beyond bacterial proteins, Carmoisine's interactions with human serum albumin (HSA) and bovine serum albumin (BSA) have also been computationally explored. Molecular docking indicated that Carmoisine binds to sub-domain IIA of HSA and to both sub-domains IIA and IB of BSA nih.gov. The binding constant for the complexation of Carmoisine with serum albumins has been reported to be in the order of 106 M-1, typically exhibiting a 1:1 binding stoichiometry researchgate.net. The thermodynamic profile of this interaction suggests that it is driven by favorable negative standard molar enthalpy and positive standard molar entropy contributions, implying a significant role of hydrophobic forces in the binding process researchgate.net.

Furthermore, Carmoisine has been shown to interact with DNA, specifically through minor groove binding mdpi.com. Studies involving hemoglobin indicate a binding constant of 6.45 × 104 M-1 for the Carmoisine-hemoglobin complex researchgate.net. The primary forces stabilizing these interactions are often identified as hydrogen bonds and van der Waals interactions tandfonline.com.

Analysis of Intramolecular Interactions and Charge Transfer Phenomena in Carmoisine

Natural Bond Orbital (NBO) Analysis of Bonding and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational tool employed to dissect the electronic structure of molecules, providing insights into bonding characteristics, electron delocalization, and charge transfer interactions nih.govcapes.gov.brresearchgate.netscirp.orgnih.govsciepub.comdergipark.org.tr. For Carmoisine, NBO analysis is crucial for understanding its intramolecular bonding and the extent of electron delocalization.

This analysis typically involves a second-order perturbation theory approach applied to the Fock matrix in the NBO basis, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions researchgate.nettandfonline.comnih.gov. These interactions arise from the delocalization of electron density from occupied Lewis-type NBO orbitals (e.g., bonds or lone pairs) into formally unoccupied non-Lewis NBO orbitals (e.g., antibonds or Rydberg orbitals) researchgate.netnih.gov. A larger stabilization energy indicates a stronger donor-to-acceptor interaction and a more significant extent of conjugation throughout the molecular system researchgate.netnih.gov. NBO analysis has also been utilized to characterize hyperconjugative interactions and specific hydrogen bonding patterns, such as improper, blue-shifted C-H...O hydrogen bonds, which contribute to the molecule's stability nih.govcapes.gov.brresearchgate.net.

Prediction and Interpretation of Spectroscopic Properties from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are extensively used to predict and interpret the spectroscopic properties of Carmoisine, providing a theoretical framework to understand experimental observations. DFT calculations are routinely employed to investigate the equilibrium geometry, various bonding features, and harmonic vibrational wavenumbers of the Carmoisine molecule nih.govresearchgate.netcapes.gov.brresearchgate.net. A strong correlation has been observed between the computed and experimentally derived vibrational wavenumbers nih.govresearchgate.netcapes.gov.brresearchgate.net.

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of Carmoisine, and these predictions are then compared with experimental UV-Vis spectra for validation nih.govcapes.gov.brresearchgate.net. For instance, the lowering of azo stretching wavenumbers observed in vibrational spectra is attributed to conjugation and π-electron delocalization within the molecule nih.govcapes.gov.brresearchgate.net.

Beyond vibrational and electronic spectra, computational methods can also predict other spectroscopic properties such as Nuclear Magnetic Resonance (NMR) spectra rsc.orgsemanticscholar.orgchemrxiv.org. These predictions can account for factors like pH, solvent effects, and different conformers, offering a comprehensive understanding of the molecule's behavior in various environments chemrxiv.org. The interpretation of experimental NMR spectra can be significantly enhanced by incorporating theoretically computed NMR spectra and analyzing the reduced density gradient (RDG) function, which helps in unraveling noncovalent interactions that influence chemical shifts rsc.org. Furthermore, computational models are used to calculate the first hyperpolarizability of Carmoisine, a crucial parameter for understanding its nonlinear optical properties nih.govresearchgate.netcapes.gov.brresearchgate.net.

Interactions of Carmoisine with Complex Chemical and Biochemical Systems Research Focused

Interactions with Supramolecular Assemblies and Colloidal Systems

The behavior of Carmoisine within organized molecular structures, such as micelles, and its ability to form ion pairs are critical areas of research that illuminate its physicochemical properties.

Carmoisine-Surfactant Interactions and Dynamics in Micellar Systems

Carmoisine's interaction with cationic surfactants has been a subject of detailed study, revealing significant insights into its solubilization and binding within micellar systems. Research involving surfactants like hexadecyltrimethylammonium bromide (CTAB) and ethylhexadecyldimethylammonium bromide (EHDAB) shows that the spectral properties of Carmoisine change as a function of surfactant concentration, from pre-micellar to post-micellar levels. tandfonline.comtandfonline.com Mathematical models have been employed to quantify the number of Carmoisine molecules entrapped by these cationic micellar systems. tandfonline.comresearchgate.net

The binding parameters are often calculated using differential spectroscopic methods. researchgate.net Studies indicate that electrostatic forces, along with the hydrophobicity of the surfactant's head group, play a crucial role. A larger and more hydrophobic head group on the surfactant molecule promotes the solubilization of Carmoisine in the outer region of the micelle's interior. tandfonline.comresearchgate.net The critical micelle concentration (CMC) of surfactants is also affected by the presence of Carmoisine. For instance, the normal CMCs for EHDAB and HTAB are 0.88 mM and 0.90 mM, respectively; however, with the addition of Carmoisine, the CMC for each increases to 1.12 mM. tandfonline.com This increase is attributed to Carmoisine molecules hindering the association of surfactant monomers. tandfonline.com The solubilization of the dye can also be significantly enhanced by adjusting the pH of the medium. tandfonline.com

The extent of dye solubilization is found to be greater in mixed cationic-nonionic micellar systems compared to purely cationic ones. For example, the binding constant (Kb) for Carmoisine with CTAB alone is 9.10 × 104 dm3/mol, but this value increases significantly in mixed systems, highlighting the enhanced solubility due to factors like higher aggregation number and a more hydrophobic micellar interior. researchgate.net

| Surfactant System | Parameter | Value |

|---|---|---|

| CTAB | Binding Constant (Kb) | 9.10 × 104 dm3/mol |

| CTAB + Tween 20 | Binding Constant (Kb) | 58.45 × 104 dm3/mol |

| CTAB + TX-100 | Binding Constant (Kb) | 86.82 × 104 dm3/mol |

Ion Association Phenomena with Organic and Inorganic Compounds

Carmoisine, an anionic dye, readily forms ion associates with various organic amines and their salts. This property allows it to be extracted from aqueous solutions into organic solvents. Experimental studies have confirmed the formation of such associates with compounds including chlorpheniramine (B86927) maleate, myramistin, diphenylamine, tribromaniline, pyridine, triethylamine, and morpholine. researchgate.net

The efficiency of extraction and the stability of these ion pairs are quantified by the partition coefficient, which varies depending on the organic solvent used and the pH of the aqueous solution. researchgate.net For the ion associate of Carmoisine with chlorpheniramine maleate, the highest partition coefficients were observed in cyclohexanol-water, 2-octanol-water, and butanol-water systems. researchgate.netmu-varna.bg The associate with myramistin, a quaternary ammonium (B1175870) compound, exhibits a particularly high partition coefficient, especially in a chloroform-water system. researchgate.netmu-varna.bg The stoichiometric ratio of components in the ion associate can vary; for instance, the molar ratio for Carmoisine with most organic amines is 1:1, while with myramistin it is 2:1. researchgate.net

| Organic Amine | Solvent System | Molar Ratio (Carmoisine:Amine) | Key Finding |

|---|---|---|---|

| Chlorpheniramine Maleate | Cyclohexanol-Water | Not Specified | High partition coefficient |

| Chlorpheniramine Maleate | 2-Octanol-Water | Not Specified | High partition coefficient |

| Chlorpheniramine Maleate | Butanol-Water | Not Specified | High partition coefficient |

| Myramistin | Chloroform-Water | 2:1 | Highest partition coefficient among tested amines |

| Diphenylamine | Butanol-Water (at pH 6.2) | 1:1 | More fully extracted by butanol than chloroform |

| Tribromaniline | Butanol-Water (at pH 6.2) | 1:1 | More fully extracted by butanol than chloroform |

| Pyridine | Butanol-Water (at pH 6.2) | 1:1 | More fully extracted by butanol than chloroform |

Interactions with Nucleic Acids and Related Biomolecules (Mechanistic Studies)

The interaction between Carmoisine and essential biomolecules like DNA has been investigated through various biophysical techniques, revealing specific binding modes and their consequences.

Investigation of Binding Modes with DNA (e.g., Groove Binding)

Multifaceted biophysical studies on the interaction of Carmoisine with herring testes DNA have established a specific binding mode. nih.gov Spectroscopic analysis shows hypochromic effects in absorbance and enhanced intensity in fluorescence upon complexation with DNA. nih.gov Displacement studies using known DNA binders, 4',6-diamidino-2-phenylindole (DAPI) and Hoechst 33258, which are minor groove binders, suggest that Carmoisine also favors a groove binding model of interaction. nih.gov

Calorimetric titrations and spectroscopic data consistently yield a binding affinity in the order of 104 M-1. nih.gov The binding is an exothermic process, driven by a small negative enthalpy and a large positive entropy contribution. nih.gov Further analysis of salt-dependent calorimetry reveals that the interaction is predominantly governed by non-polyelectrolytic forces, with a negative heat capacity value suggesting the involvement of hydrophobic effects. nih.gov This body of evidence points to Carmoisine binding to the minor groove of the DNA helix. nih.gov

Induced Conformational Changes in Biomolecules Upon Carmoisine Binding

The binding of Carmoisine to DNA is not passive; it induces structural changes in the biomolecule. Studies have shown that the complexation leads to moderate conformational perturbations in the B-form structure of DNA. nih.gov A significant consequence of this binding is the stabilization of the DNA structure against thermal denaturation. nih.gov Similarly, when Carmoisine binds to serum albumin proteins, it remarkably enhances their thermal stability. researchgate.net Such induced changes are often detected using techniques like circular dichroism, which is sensitive to alterations in the secondary structure of chiral biomolecules like the DNA helix. mdpi.com

Mechanisms of Energy Transfer in Carmoisine-Biomolecule Complexes

A notable phenomenon observed upon the complexation of Carmoisine with DNA is the occurrence of energy transfer. nih.gov Specifically, research has demonstrated that energy is transferred from the DNA base pairs to the bound Carmoisine molecules. nih.gov This process is a key aspect of the interaction, further characterized through fluorescence studies. nih.gov The ability to accept energy from the DNA base pairs is consistent with the close proximity required for a groove-binding interaction. nih.gov The study of energy transport across interfaces in biomolecular systems is a complex field, influenced by the structure and fluctuations of nonbonded contacts between the molecule, the biomolecule, and the surrounding environment. nih.gov

Method Validation, Quality Assurance, and Green Chemistry Principles in Carmoisine Research

Rigorous Validation Parameters for Carmoisine Analytical Methods

The development of analytical methods for Carmoisine requires thorough validation to ensure their reliability, accuracy, and suitability for the intended purpose. Key validation parameters, often guided by International Conference on Harmonization (ICH) guidelines, include linearity, limit of detection (LOD), sensitivity, reproducibility, repeatability, and recovery Current time information in Kurunegala, LK.nih.govwikipedia.orgnih.govwikipedia.org.

Linearity assesses the proportional relationship between the analyte concentration and the detector response. For Carmoisine analysis, methods have demonstrated good linearity, with regression coefficients (r) typically exceeding 0.997 Current time information in Kurunegala, LK.. This indicates a strong correlation over the tested concentration ranges.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. Reported LOD values for Carmoisine vary depending on the analytical technique, ranging from 0.01 to 0.12 mg/L in some food samples, 0.45 mg/L in beverages, and as low as 0.03 µM or 0.15 µM in electrochemical sensing applications Current time information in Kurunegala, LK.fishersci.semacsenlab.commacsenlab.com. Corresponding LOQ values have been reported between 0.04 and 0.83 mg/L or 1.5 mg/L Current time information in Kurunegala, LK.fishersci.se. These low detection limits highlight the high sensitivity achieved by modern analytical methods for Carmoisine.

Sensitivity refers to the ability of a method to detect small changes in analyte concentration. Methods developed for Carmoisine analysis often offer high sensitivity, enabling the detection of the dye across a wide variety of food matrices Current time information in Kurunegala, LK..

Precision , encompassing reproducibility and repeatability, measures the consistency of results. Repeatability assesses precision under the same operating conditions over a short interval, while reproducibility evaluates precision between different laboratories or under different conditions. Good relative standard deviation (RSD) values, such as RSD ≤ 2.69% for method repeatability, indicate high precision in Carmoisine analysis Current time information in Kurunegala, LK..

Recovery evaluates the accuracy of a method by determining the proportion of analyte recovered from a spiked sample. Recovery rates for Carmoisine have been reported to fluctuate between 80% and 102% across various marketed food samples, and broadly between 82% and 104% or 75.2% and 113.8% in different food matrices, demonstrating the method's accuracy in extracting and quantifying the dye Current time information in Kurunegala, LK.wikipedia.orgnih.govwikipedia.orgfishersci.secenmed.com.

The table below summarizes typical validation parameters for Carmoisine analytical methods:

| Validation Parameter | Typical Range/Value | Reference |

| Linearity (r) | > 0.997 | Current time information in Kurunegala, LK.fishersci.se |

| LOD | 0.01 - 0.12 mg/L; 0.45 mg/L; 0.03 - 0.78 µM | Current time information in Kurunegala, LK.fishersci.semacsenlab.commacsenlab.com |

| LOQ | 0.04 - 0.83 mg/L; 1.5 mg/L | Current time information in Kurunegala, LK.fishersci.se |

| Reproducibility (RSD) | ≤ 2.69% | Current time information in Kurunegala, LK. |

| Recovery | 80 - 104% | Current time information in Kurunegala, LK.wikipedia.orgnih.govwikipedia.orgfishersci.secenmed.com |

Characterization and Mitigation of Interferences in Carmoisine Analytical Detection

Analytical detection of Carmoisine can be influenced by various interferences present in complex sample matrices, such as other food colorants or chemical species. For instance, in spectrophotometric and chromatographic analyses, the presence of co-eluting dyes or compounds with overlapping absorbance spectra can pose challenges cenmed.commacsenlab.com.

Characterization of Interferences:

Other Azo Dyes: Carmoisine is often found alongside other synthetic azo dyes like Ponceau 4R, Tartrazine, and Allura Red AC in food products Current time information in Kurunegala, LK.wikipedia.orgnih.govwikipedia.orgfishersci.se. The structural similarities among these dyes can lead to overlapping signals in techniques like spectrophotometry or co-elution in chromatography, making individual quantification difficult cenmed.commacsenlab.com.

Matrix Components: The diverse composition of food and beverage matrices can introduce various chemical species that interfere with the analytical signal, affecting specificity and selectivity macsenlab.com.

Isobaric Interferences: In mass spectrometry, compounds with similar mass-to-charge ratios (isobars) can interfere with accurate identification and quantification cenmed.com.

Mitigation Strategies:

High Selectivity Techniques: Utilizing analytical techniques with high selectivity is crucial. For example, high-performance liquid chromatography (HPLC) with diode array detection (DAD) or mass spectrometry (MS) allows for the separation and specific identification of Carmoisine from co-existing dyes and matrix components cenmed.commacsenlab.comfishersci.ca. Accurate mass measurements combined with specific retention times in techniques like ESI-IT-TOF/MS help avoid isobaric interferences in complex samples cenmed.com.

Optimized Separation Conditions: In chromatographic methods, careful optimization of mobile phase composition, stationary phase, and flow rate can achieve good peak separation, enabling the resolution of Carmoisine from potential interferences. For instance, a method for simultaneous detection of Carmoisine and Tartrazine achieved sufficient peak separation of oxidation potentials (800 mV) in differential pulse voltammetry, allowing for co-detection macsenlab.commacsenlab.com.

Sample Preparation: Effective sample preparation techniques, such as ultrasound-assisted extraction (UAE) or solid-phase extraction (SPE), can help isolate Carmoisine from the matrix, reducing the impact of interferences Current time information in Kurunegala, LK.wikipedia.orgnih.govwikipedia.orgfishersci.secenmed.com.

Electrochemical Sensors: Modified electrodes have shown high selectivity for Carmoisine detection, with only slight interference from other chemical species, demonstrating potential for complex sample analysis macsenlab.com.

Application of Analytical Quality by Design (AQbD) Frameworks in Carmoisine Method Development

Analytical Quality by Design (AQbD) is a systematic, proactive approach to analytical method development that builds quality into the method from its inception, rather than relying solely on post-development testing Current time information in Kurunegala, LK.easychem.org. This framework ensures that analytical methods are robust, reproducible, and consistently meet predefined quality standards.

In Carmoisine research, AQbD frameworks have been successfully applied, particularly in the development of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for its simultaneous estimation with other dyes like Ponceau 4R Current time information in Kurunegala, LK.wikipedia.orgnih.govwikipedia.org.

The application of AQbD typically involves:

Defining the Quality Target Product Profile (QTPP): For analytical methods, the QTPP outlines the desired performance standards, including accuracy, sensitivity, and precision, ensuring that the results align with regulatory requirements and Good Manufacturing Practices (GMP) easychem.org.

Identifying Critical Method Parameters (CMPs): This involves analyzing potential risks and identifying variables that may impact method stability and accuracy. For Carmoisine analysis, critical variables for method optimization, such as ethanol (B145695) percentage and flow rate in RP-HPLC, have been determined using statistical tools like central composite design (CCD) Current time information in Kurunegala, LK.wikipedia.orgnih.govwikipedia.org. Tools like Failure Mode and Effects Analysis (FMEA) and fishbone diagrams can clarify how these factors interact and influence Critical Quality Attributes (CQAs) like retention time and peak shape easychem.org.

Establishing a Design Space: This is a multidimensional combination of input variables and process parameters that provides assurance of quality. Operating within this design space ensures consistent method performance Current time information in Kurunegala, LK..

Control Strategy: Implementing a control strategy to manage critical parameters and monitor method performance throughout its lifecycle.

The implementation of AQbD in Carmoisine method development leads to more robust methods, reducing the occurrence of out-of-trend (OOT) and out-of-specification (OOS) results Current time information in Kurunegala, LK.. This proactive approach minimizes the need for reactive adjustments commonly seen in traditional method development, resulting in reliable, reproducible, and accurate analytical outcomes easychem.org.

Integration of Green Analytical Chemistry (GAC) Principles in Carmoisine Research

The principles of Green Analytical Chemistry (GAC) are increasingly integrated into Carmoisine research to promote environmentally sustainable analytical practices. GAC aims to minimize the environmental impact of analytical procedures by reducing energy consumption, waste generation, and the use of hazardous substances, while maintaining accuracy and robustness wikipedia.orgfishersci.ca.

In the context of Carmoisine analysis, GAC principles have been applied in the development of eco-friendly methods. A notable example involves the substitution of hazardous solvents with more environmentally benign alternatives, such as ethanol, in RP-HPLC methods for the simultaneous estimation of Carmoisine and Ponceau 4R Current time information in Kurunegala, LK.wikipedia.orgnih.govwikipedia.org. Ethanol is favored for its simplicity, rapidity, and ecological sustainability Current time information in Kurunegala, LK.wikipedia.orgnih.govwikipedia.org.

To assess the "greenness" of analytical methods, various metric tools are employed:

Analytical Eco-scale (AES): This tool assigns penalty points for various environmental impacts, with a higher score indicating a greener method. Methods for Carmoisine analysis have achieved favorable Eco-scale scores, often exceeding 50, indicating excellent greenness Current time information in Kurunegala, LK.wikipedia.orgnih.govwikipedia.orgfishersci.ca.

Green Analytical Procedure Index (GAPI): GAPI provides a visual representation of the greenness of an analytical procedure across multiple parameters, offering a comprehensive assessment Current time information in Kurunegala, LK.wikipedia.orgnih.govwikipedia.orgfishersci.ca.

Analytical Greenness Metrics (AGREE): The AGREE calculator provides a quantitative assessment of greenness based on the 12 principles of green chemistry Current time information in Kurunegala, LK.wikipedia.orgnih.govwikipedia.orgfishersci.ca.

The successful application of these metrics has confirmed that developed Carmoisine analytical methods adhere to green chemistry principles, yielding favorable outcomes and setting a benchmark for future eco-friendly methodologies Current time information in Kurunegala, LK.wikipedia.orgnih.govwikipedia.org.

Role of Carmoisine as an Analytical Reference Standard in Chemical Research

Carmoisine plays a significant role as an analytical reference standard in various chemical research and quality control applications. An analytical reference standard is a highly characterized material used to ensure the accuracy and reliability of analytical measurements nih.govwikipedia.orgwikipedia.org.

Carmoisine (Standard) is specifically manufactured and supplied as an analytical standard for research and analytical applications nih.govwikipedia.org. Its primary uses include:

Quantification of Analytes: Carmoisine serves as a reference for the accurate quantification of the dye itself in diverse matrices. This includes its use in spectrophotometric analysis of food samples, differential pulse polarography for sweets and beverages, and high-performance liquid chromatography with diode array detection (HPLC-DAD) for synthetic mixtures and beverages fishersci.ca.

Analytical Method Development and Validation (AMV): It is crucial in the development and validation of new analytical methods for Carmoisine and other related compounds. By using a known concentration of Carmoisine standard, researchers can establish linearity, determine detection limits, and assess the accuracy and precision of their methods wikipedia.org.

Quality Control (QC) Applications: In industries such as pharmaceuticals, Carmoisine is used for quality control during the synthesis and formulation stages of drug development. It serves as a reference standard for traceability against pharmacopeial standards (e.g., USP or EP), ensuring the quality and consistency of products wikipedia.org.

Impurity Profiling: As a fully characterized chemical compound, Carmoisine can also be used as a reference for identifying and quantifying impurities in various chemical processes wikipedia.org. For example, it has been used as a reference standard for the active pharmaceutical ingredient (API) Lumacaftor wikipedia.org.

The availability and use of certified analytical reference standards like Carmoisine are fundamental to ensuring the integrity and comparability of analytical data across different laboratories and studies.

Q & A

Q. What are the key biochemical markers affected by Carmoisine exposure in model organisms, and how are they experimentally measured?

Carmoisine exposure reduces glutathione (GSH) levels and suppresses antioxidant enzyme activities (superoxide dismutase/SOD, catalase/CAT, glutathione peroxidase/GPx) in Drosophila melanogaster. These markers are quantified via spectrophotometric assays using homogenized tissue samples. Mitochondrial DNA copy number (mtDNA-CN), a marker of oxidative stress, is measured via qPCR .

| Parameter | Measurement Method | Observed Effect of Carmoisine |

|---|---|---|

| GSH levels | Ellman’s assay | Significant dose-dependent decrease |